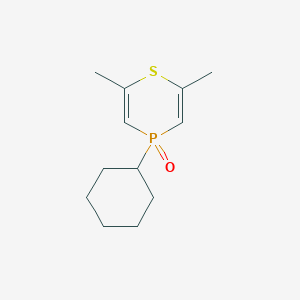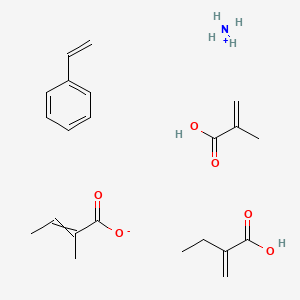
Azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt is a complex polymeric compound. This compound is notable for its diverse applications in various industries due to its unique chemical properties. It is primarily used in the production of coatings, adhesives, and sealants, offering excellent durability and resistance to environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of 2-propenoic acid, 2-methyl- with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate. The polymerization process typically employs free radical initiators under controlled temperature and pressure conditions to ensure the formation of a stable polymer network .
Industrial Production Methods
Industrial production of this polymer is carried out in large-scale reactors where the monomers are mixed in precise ratios. The reaction is initiated by adding a free radical initiator, and the mixture is maintained at a specific temperature to control the polymerization rate. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
This polymer has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of coatings for medical implants and prosthetics to enhance biocompatibility and reduce infection risks.
Wirkmechanismus
The mechanism by which this polymer exerts its effects involves the interaction of its functional groups with various molecular targets. The polymer’s structure allows it to form strong bonds with substrates, providing enhanced adhesion and durability. The ammonium salt form increases its solubility in water, making it easier to apply in aqueous solutions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(methyl methacrylate): Known for its transparency and resistance to UV light, commonly used in optical applications.
Poly(styrene-co-acrylonitrile): Offers good chemical resistance and mechanical properties, used in automotive and household applications.
Poly(ethyl acrylate): Provides flexibility and impact resistance, used in coatings and adhesives.
Uniqueness
The uniqueness of 2-propenoic acid, 2-methyl-, polymer with ethenylbenzene, ethyl 2-propenoate, and methyl 2-methyl-2-propenoate, ammonium salt lies in its combination of properties. It offers a balance of mechanical strength, chemical resistance, and ease of application, making it suitable for a wide range of applications in various industries .
Eigenschaften
CAS-Nummer |
58441-58-0 |
|---|---|
Molekularformel |
C22H33NO6 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
azanium;2-methylbut-2-enoate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.2C5H8O2.C4H6O2.H3N/c1-2-8-6-4-3-5-7-8;2*1-3-4(2)5(6)7;1-3(2)4(5)6;/h2-7H,1H2;3H,1-2H3,(H,6,7);2-3H2,1H3,(H,6,7);1H2,2H3,(H,5,6);1H3 |
InChI-Schlüssel |
ROGUWRZURHLXKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)C(=O)O.CC=C(C)C(=O)[O-].CC(=C)C(=O)O.C=CC1=CC=CC=C1.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


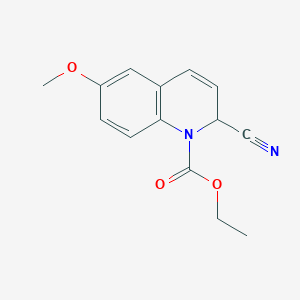

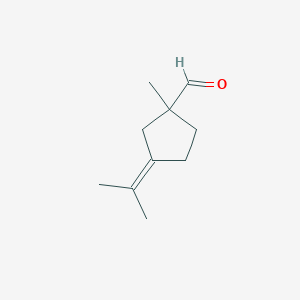
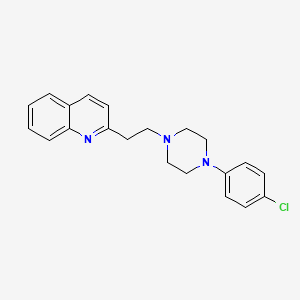
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)
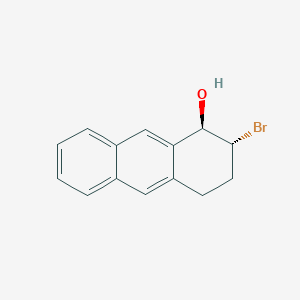
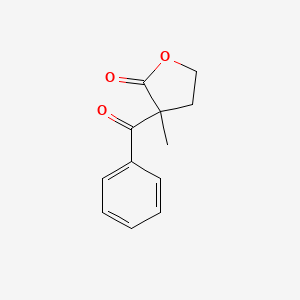
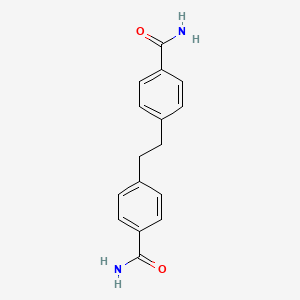
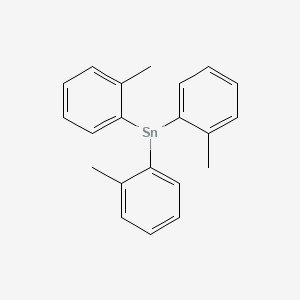
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
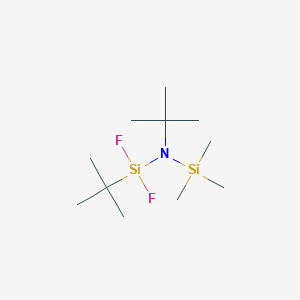
![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
